molecular formula C11H16O4 B11888687 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid CAS No. 62359-76-6

8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid

Katalognummer: B11888687
CAS-Nummer: 62359-76-6
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: QJKIRKRXBJCATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2-oxo-1-oxaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds and makes it a valuable subject for further research.

Eigenschaften

CAS-Nummer

62359-76-6

Molekularformel

C11H16O4

Molekulargewicht

212.24 g/mol

IUPAC-Name

8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-7-2-4-11(5-3-7)8(10(13)14)6-9(12)15-11/h7-8H,2-6H2,1H3,(H,13,14)

InChI-Schlüssel

QJKIRKRXBJCATR-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(CC1)C(CC(=O)O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.